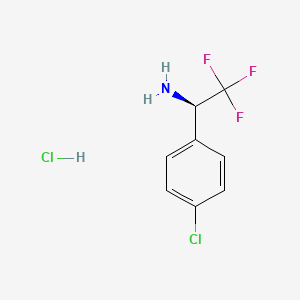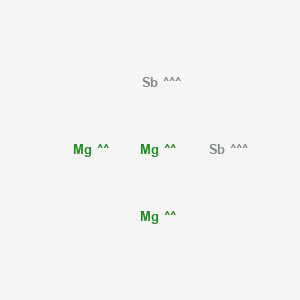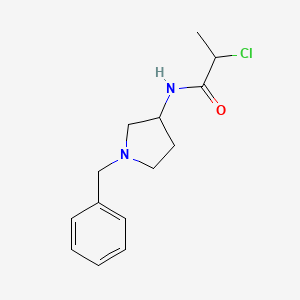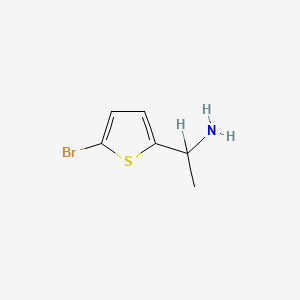
(R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoro group and the chloro group onto the phenyl-ethylamine structure. This could potentially be achieved through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a two-ring system, with one ring being a benzene ring (due to the phenyl group) and the other being a two-carbon chain from the ethylamine group. The trifluoro group would likely add electron-withdrawing character to the molecule, while the chloro group could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a derivative of phenyl-ethylamine, this compound could potentially undergo a variety of chemical reactions. The presence of the trifluoro and chloro groups could make it a participant in substitution reactions or potentially even elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoro group would likely increase the compound’s polarity and potentially its boiling and melting points. The chloro group could potentially increase the compound’s reactivity .Scientific Research Applications
Vascular Actions of Calcimimetics
The calcimimetic, (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1-(1-naphthyl)ethylamine hydrochloride (cinacalcet), which activates Ca2+-sensing receptors (CaR) in parathyroid glands, has been investigated for its role in modulating vascular tone. This study aimed to characterize the vascular actions of calcimimetics, suggesting potential applications in understanding and possibly treating vascular conditions (Thakore & Ho, 2011).
Crystal Formation and Conglomerate Formation
Research on racemic and conglomerate 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts highlights the formation of helical structures and provides insight into the crystallographic properties of related compounds. This study aids in the understanding of molecular interactions and crystal formation in chemical compounds (Mande, Ghalsasi & Arulsamy, 2015).
Asymmetric Synthesis and Analgesic Activity
A study on the synthesis and analgesic activity of optically pure (S)- and (R)-1-aryl-2-phenylethylamines explores the chemical properties and potential medical applications of these compounds in pain management (Takahashi et al., 1983).
Nonenzymatic Kinetic Resolution
Research on the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst has been conducted. This study is significant for understanding the preparation of enantiomerically pure compounds, which is crucial in pharmaceutical and chemical industries (Xu, Zhou, Geng & Chen, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUXIWKZNYCAS-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)






